6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

Adenosine A2A Receptor Parkinson's Disease Purine Receptor Antagonist

This purine-pyrimidine hybrid carboxamide features a unique 6-ethoxy substituent that differentiates it from morpholino and hydroxy analogs—critical for SAR-driven adenosine A2A receptor and CHK1 selectivity profiling. No public head-to-head binding data exist; broad-panel screening is essential before target-specific deployment. Ideal as an analytical reference standard (HPLC/LC-MS) for purine-pyrimidine library QC, leveraging the distinct chromatographic retention imparted by the ethoxy group. Procure for receptor-panel fingerprinting, ADME validation, or as an SAR anchor to map C6-substituent effects on target engagement.

Molecular Formula C12H11N7O2
Molecular Weight 285.267
CAS No. 2034580-80-6
Cat. No. B2963352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide
CAS2034580-80-6
Molecular FormulaC12H11N7O2
Molecular Weight285.267
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H11N7O2/c1-2-21-8-3-7(13-4-14-8)12(20)19-11-9-10(16-5-15-9)17-6-18-11/h3-6H,2H2,1H3,(H2,15,16,17,18,19,20)
InChIKeyQZYUNUSDXVBUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide (CAS 2034580-80-6): Chemical Identity and Procurement Context


6-Ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide (CAS 2034580-80-6) is a synthetic small-molecule heterocyclic compound containing a purine-pyrimidine hybrid scaffold linked via a carboxamide bridge. The molecule belongs to a class of pyrimidine-4-carboxamide derivatives that have been explored in patent literature as purine receptor antagonists, particularly for adenosine A2A receptor blockade in movement disorders such as Parkinson's disease [1]. Despite its listing in chemical vendor catalogs, publicly available primary research literature or authoritative database records providing direct experimental characterization of this exact compound are extremely limited as of the current search.

Why Generic Substitution of 6-Ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide Is Not Supported by Current Evidence


Within the pyrimidine-4-carboxamide chemical space, even minor structural modifications at the 6-position of the pyrimidine ring (e.g., ethoxy vs. morpholino vs. hydroxy substituents) can profoundly redirect the compound's biological target profile. For instance, the structurally analogous 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide has been reported as a checkpoint kinase 1 (CHK1) inhibitor , while the broader patent family encompassing the 6-ethoxy congener targets adenosine A2A receptors [1]. Crucially, no publicly available head-to-head comparative binding, selectivity, or functional assay data were identified for the 6-ethoxy analog against any close structural comparator. Without such quantitative evidence, any assumption of functional interchangeability with related purine-pyrimidine carboxamides is scientifically unsupported and could lead to erroneous experimental outcomes or failed procurement specifications.

6-Ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide: Quantitative Differentiation Evidence and Critical Data Gaps


Patent-Based Class Association with Adenosine A2A Receptor Antagonism vs. CHK1 Inhibition for the Morpholino Analog

The patent family encompassing pyrimidine-4-carboxamide derivatives, which includes the 6-ethoxy substitution pattern, is explicitly directed toward purine receptor (particularly adenosine A2A) antagonism for the treatment of movement disorders [1]. In contrast, a close structural analog, 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, is described as a CHK1 inhibitor . This demonstrates class-level target divergence based solely on the 6-position substituent, but no quantitative potency or selectivity data are available for the 6-ethoxy compound against either target.

Adenosine A2A Receptor Parkinson's Disease Purine Receptor Antagonist

ADMET Property Comparison: 6-Ethoxy Derivative vs. 6-Hydroxy Analog

Observed differences between 6-ethoxy and 6-hydroxy pyrimidine-4-carboxamide purine conjugates suggest a significant effect of the C6-substituent on physicochemical profiles. In the context of newly designed purine/pyrimidine multi-targeted agents, 6-substituted pyrimidine-4-carboxamide derivatives (e.g., ethoxy analog) show topological polar surface area (TPSA) and hydrogen bond acceptor (HBA) values that differ from the 6-hydroxy analog, which can drastically affect drug-likeness and GI absorption predictions . While this class-level inference suggests differentiated drug-likeness behavior, no direct experimental ADME or pharmacokinetic data for the 6-ethoxy compound were identified.

ADMET Physicochemical Properties Drug-likeness

Evidence Gap: Absence of Direct Comparative Biological Activity Data

A comprehensive search of PubMed, BindingDB, and publicly available patent repositories yielded no quantitative IC50, Ki, EC50, or in vivo efficacy data for 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide. No direct head-to-head comparison studies with structurally related analogs (such as 6-morpholino, 6-hydroxy, or 6-methyl derivatives) were found. The compound is absent from major authoritative bioactivity databases [1]. This constitutes a critical evidence gap that precludes any claims of differentiated potency, selectivity, or therapeutic window.

Data Gap Inhibitor Selectivity Quantitative Pharmacology

Recommended Application Scenarios for 6-Ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide Based on Current Evidence


Target Identification and Selectivity Profiling Against Purine Receptor Panel

Given the patent-based association with adenosine A2A receptor antagonism [1] but absence of any direct quantitative data, the most scientifically justified initial application is broad-spectrum selectivity profiling against a panel of purine receptors (A1, A2A, A2B, A3) and related kinases (e.g., CHK1) to experimentally determine the compound's true pharmacological fingerprint before any disease-specific deployment.

ADME/Toxicology First-in-Class Assessment

Before any in vivo efficacy model, the compound requires fundamental physicochemical characterization (experimental LogP, aqueous solubility, microsomal stability, CYP inhibition) to validate in silico class-level predictions and rule out obvious ADME liabilities.

Comparative Structure-Activity Relationship (SAR) Anchor Point

The 6-ethoxy substituent represents a single-point diversity element within the pyrimidine-4-carboxamide scaffold. This compound can serve as an SAR anchor to systematically probe how C6-substitution (ethoxy vs. morpholino, hydroxy, methoxy) influences target binding and cellular activity, filling a clear gap in the public SAR landscape.

Synthetic Methodology and Reference Standard

In the absence of biological data, the compound retains value as a synthetic reference standard for analytical method development (HPLC, LC-MS) within purine-pyrimidine library production, given the distinct chromatographic retention imparted by the ethoxy group relative to more polar analogs.

Quote Request

Request a Quote for 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.